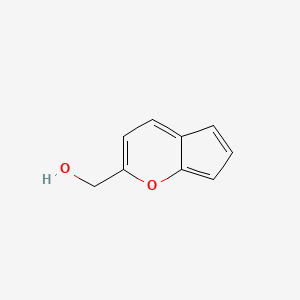

4-Benzofuranmethanol

Vue d'ensemble

Description

Benzofuran-4-ylmethanol is a useful research compound. Its molecular formula is C9H8O2 and its molecular weight is 148.16. The purity is usually 95%.

BenchChem offers high-quality Benzofuran-4-ylmethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzofuran-4-ylmethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chimie médicinale

Les dérivés du 4-benzofuranméthanol présentent une large gamme d'activités biologiques, notamment des propriétés antitumorales, antibactériennes, antioxydantes et antivirales {svg_1}. Ces composés sont étudiés pour leur potentiel en tant qu'agents thérapeutiques contre des maladies comme l'hépatite C et divers cancers. La synthèse de dérivés complexes du benzofurane par des méthodes telles que les cascades de cyclisation radicalaires et le tunnel quantique des protons est particulièrement remarquable pour les applications médicinales {svg_2}.

Science des matériaux

En science des matériaux, les structures du benzofurane sont modifiées pour optimiser les propriétés optiques pour des applications telles que l'imagerie biologique {svg_3}. L'introduction de différents substituants peut permettre d'ajuster finement l'absorption et la fluorescence, ce qui est crucial pour développer de nouveaux matériaux présentant des caractéristiques spécifiques pour les techniques d'imagerie avancées {svg_4}.

Synthèse organique

Les dérivés du benzofurane jouent un rôle important dans la synthèse organique. Ils servent d'intermédiaires clés et d'échafaudages pour la construction de molécules organiques complexes. Des voies de synthèse innovantes et des stratégies catalytiques ont été développées pour assembler des noyaux de benzofurane biologiquement puissants, qui sont essentiels à de nombreux produits naturels et médicaments {svg_5}.

Chimie des polymères

Les composés du benzofurane sont utilisés dans la synthèse de divers polymères, notamment les polyamides, les polyarylates, les polybenzimidazoles et les polyesters {svg_6}. Ces matériaux ont des applications allant des colorants industriels aux composants des cellules solaires sensibilisées aux colorants, ce qui souligne la polyvalence des dérivés du benzofurane en chimie des polymères.

Chimie agricole

En agriculture, les dérivés du benzofurane sont étudiés pour leur utilisation potentielle dans la lutte antiparasitaire et comme promoteurs de croissance en raison de leurs propriétés bioactives {svg_7}. L'exploration de ces composés pourrait conduire au développement de nouveaux produits agrochimiques qui améliorent le rendement des cultures et protègent contre les ravageurs.

Chimie analytique

Les dérivés du benzofurane sont importants en chimie analytique pour le développement de méthodes analytiques et de capteurs. Leurs propriétés uniques peuvent être exploitées pour détecter et quantifier diverses substances, ce qui est essentiel pour le contrôle de la qualité et la surveillance de l'environnement {svg_8}.

Science de l'environnement

L'application des dérivés du benzofurane en science de l'environnement est un domaine émergent. Ils sont étudiés pour leur rôle dans la purification de l'eau, la gestion des déchets et le stockage de l'énergie. Le développement de nanomatériaux incorporant des structures de benzofurane pourrait conduire à des avancées dans les technologies de remédiation environnementale {svg_9}.

Nanotechnologie

Les dérivés du benzofurane sont également étudiés dans le domaine de la nanotechnologie. Leur incorporation dans les nanosenseurs et les nanomatériaux peut améliorer la sensibilité et la sélectivité dans diverses applications, notamment la surveillance de l'environnement et les soins de santé {svg_10}.

Orientations Futures

Benzofuran compounds, including Benzofuran-4-ylmethanol, have attracted attention due to their biological activities and potential applications in many aspects . They are considered potential natural drug lead compounds . Future research in this area is expected to focus on the development of new therapeutic agents and the establishment of structure–function relationships .

Mécanisme D'action

Target of Action

4-Benzofuranmethanol, also known as Benzofuran-4-ylmethanol, is a benzofuran derivative. Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .

Mode of Action

For instance, some benzofuran derivatives have anti-hepatitis C virus activity and have been developed and utilized as anticancer agents .

Biochemical Pathways

Benzofuran derivatives have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Benzofuran derivatives have been associated with various biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Analyse Biochimique

Biochemical Properties

Benzofuran-4-ylmethanol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many endogenous and exogenous compounds. The interaction between Benzofuran-4-ylmethanol and cytochrome P450 enzymes can lead to the modulation of enzyme activity, affecting the metabolic pathways of other compounds. Additionally, Benzofuran-4-ylmethanol has been shown to bind to certain receptor proteins, influencing signal transduction pathways and cellular responses .

Cellular Effects

Benzofuran-4-ylmethanol exerts various effects on different types of cells and cellular processes. In cancer cells, it has been found to inhibit cell proliferation and induce apoptosis, making it a potential candidate for anti-cancer therapies. The compound influences cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell growth and differentiation. Furthermore, Benzofuran-4-ylmethanol has been shown to affect gene expression by modulating transcription factors, leading to changes in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of Benzofuran-4-ylmethanol involves its interaction with various biomolecules at the molecular level. The compound can bind to enzyme active sites, leading to enzyme inhibition or activation. For example, Benzofuran-4-ylmethanol has been found to inhibit the activity of certain kinases, which are enzymes that play a key role in cell signaling and regulation. Additionally, the compound can influence gene expression by binding to DNA or interacting with transcription factors, resulting in changes in the expression of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Benzofuran-4-ylmethanol have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that Benzofuran-4-ylmethanol is relatively stable under physiological conditions, but it can undergo degradation over extended periods. Long-term exposure to Benzofuran-4-ylmethanol has been associated with sustained changes in cellular metabolism and function, highlighting the importance of considering temporal effects in experimental designs .

Dosage Effects in Animal Models

The effects of Benzofuran-4-ylmethanol vary with different dosages in animal models. At low doses, the compound has been found to exert beneficial effects, such as anti-inflammatory and anti-oxidative activities. At higher doses, Benzofuran-4-ylmethanol can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s beneficial effects are diminished, and adverse effects become prominent at higher concentrations. These findings underscore the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

Benzofuran-4-ylmethanol is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound is primarily metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can be further processed by phase II enzymes, such as glucuronosyltransferases and sulfotransferases. These metabolic pathways influence the compound’s bioavailability, distribution, and elimination, as well as its effects on metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of Benzofuran-4-ylmethanol within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of transporters. Once inside the cells, Benzofuran-4-ylmethanol can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues is also affected by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .

Subcellular Localization

Benzofuran-4-ylmethanol exhibits specific subcellular localization, which can affect its activity and function. The compound has been found to localize in the cytoplasm, nucleus, and mitochondria, depending on the cell type and experimental conditions. Targeting signals and post-translational modifications play a crucial role in directing Benzofuran-4-ylmethanol to specific compartments or organelles. The subcellular localization of the compound can influence its interactions with biomolecules and its overall biological activity .

Propriétés

IUPAC Name |

cyclopenta[b]pyran-2-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c10-6-8-5-4-7-2-1-3-9(7)11-8/h1-5,10H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKEJTTGEIISOQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC=C(OC2=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20742415 | |

| Record name | (Cyclopenta[b]pyran-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20742415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173470-67-2 | |

| Record name | (Cyclopenta[b]pyran-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20742415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-bromo-3-ethoxyphenyl)sulfonyl]-4H-1,2,4-triazole](/img/structure/B1170932.png)

![4-[(5-bromo-2-methoxyphenyl)sulfonyl]-4H-1,2,4-triazole](/img/structure/B1170934.png)